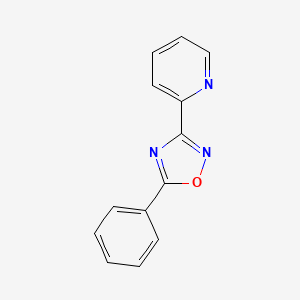

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)13-15-12(16-17-13)11-8-4-5-9-14-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDCHMHYENMYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Oxadiazole Derivatives in Contemporary Chemical Sciences

The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov First synthesized in 1884, these aromatic compounds are recognized for their unique bioisosteric properties, often acting as substitutes for ester and amide groups in drug design. rjptonline.orgchim.it This bioisosterism contributes to their metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. nih.gov

Oxadiazole derivatives exhibit an impressively broad spectrum of pharmacological activities. nih.govtandfonline.com Research has demonstrated their efficacy as anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic agents. nih.govmdpi.comnih.gov The versatility of the oxadiazole core allows for the synthesis of a vast library of compounds with diverse biological targets. nih.gov For instance, certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase, which is relevant in cancer therapies. nih.gov

The synthesis of 1,2,4-oxadiazoles is well-established, with common methods including the reaction of amidoximes with acyl chlorides or the 1,3-dipolar cycloaddition of nitrile oxides. rjptonline.orgchim.it The adaptability of these synthetic routes allows for the introduction of various substituents at the C3 and C5 positions of the oxadiazole ring, enabling fine-tuning of the molecule's physicochemical and biological properties. chim.it

Table 1: Reported Biological Activities of Oxadiazole Derivatives

| Biological Activity | References |

|---|---|

| Anticancer | nih.govmdpi.com |

| Anti-inflammatory | nih.govnih.gov |

| Antiviral | nih.govmdpi.com |

| Antibacterial | nih.govmdpi.com |

| Antifungal | nih.govmdpi.com |

| Analgesic | nih.gov |

| Antiparasitic | nih.gov |

| Antidepressant | nih.gov |

The Role of Pyridine Oxadiazole Scaffolds in Advanced Chemical Design and Development

The integration of a pyridine (B92270) ring with an oxadiazole moiety creates a hybrid scaffold that combines the advantageous properties of both heterocycles. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in pharmaceuticals and functional materials. rsc.orgnih.gov Its presence in a molecule can influence solubility, basicity, and the ability to engage in metal coordination and hydrogen bonding. nih.gov

The combination of pyridine and oxadiazole rings has led to the development of compounds with enhanced or novel biological activities. nih.govresearchgate.net For example, imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized and evaluated as anti-proliferative agents, demonstrating the potential of this scaffold in cancer research. nih.gov These hybrid molecules can interact with biological targets such as tubulin and DNA, leading to apoptosis in cancer cells. nih.gov

Furthermore, pyridine-oxadiazole derivatives have been investigated for their antimicrobial properties. researchgate.netmdpi.com The synergy between the two heterocyclic systems can result in compounds with potent activity against various bacterial and fungal strains. researchgate.net The modular nature of their synthesis allows for the creation of diverse libraries of compounds for screening and optimization. nih.gov In materials science, the rigid and planar structure of the pyridine-oxadiazole scaffold, coupled with its electronic properties, makes it a candidate for applications in optoelectronic materials and chemical sensors. ontosight.ai

Table 2: Investigated Applications of Pyridine-Oxadiazole Scaffolds

| Application Area | Specific Research Focus | References |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | nih.gov |

| Antimicrobial Agents | researchgate.netmdpi.com | |

| Anti-inflammatory Agents | nih.gov | |

| Materials Science | Optoelectronic Materials | ontosight.ai |

| Chemical Sensors | ontosight.ai |

Research Landscape and Emerging Directions for 2 5 Phenyl 1,2,4 Oxadiazol 3 Yl Pyridine and Its Analogs

General Synthetic Strategies for 1,2,4-Oxadiazole (B8745197) Ring Systems

The formation of the 1,2,4-oxadiazole core is a cornerstone of heterocyclic chemistry, with several reliable pathways developed for its synthesis. nih.gov These methods primarily involve the construction of the five-membered ring from acyclic precursors through cyclization.

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the O-acylation of amidoximes followed by a cyclodehydration reaction. nih.govclockss.orgresearchgate.net This [4+1] approach combines a four-atom component (the amidoxime) with a one-atom component, typically derived from a carboxylic acid or its activated form. chim.it

The general sequence is as follows:

Amidoxime (B1450833) Formation : An amidoxime is typically prepared by the reaction of a nitrile with hydroxylamine (B1172632). rjptonline.orgnih.gov For instance, to place a pyridine group at the 3-position of the oxadiazole, one would start with a pyridine-derived nitrile.

O-Acylation : The amidoxime is then acylated on the oxygen atom using an acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated in situ. chim.itresearchgate.net This forms an O-acylamidoxime intermediate. nih.govresearchgate.net

Cyclodehydration : The O-acylamidoxime intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step can be promoted by heat or by using a dehydrating agent or base. clockss.orgias.ac.in

An alternative classical route is the [3+2] dipolar cycloaddition of a nitrile oxide with a nitrile. researchgate.netchim.itorganic-chemistry.org In this method, a nitrile oxide (generated in situ from an aldoxime or α-nitroketone) acts as the three-atom component and reacts with a nitrile, which provides the remaining two atoms for the ring. chim.itorganic-chemistry.org

Other precursor transformations include the oxidative cyclization of N-acyl amidines or N-acylguanidines, which can form the requisite N-O bond to close the ring under mild conditions using oxidants like N-bromosuccinimide (NBS) or phenyliodine(III) diacetate (PIDA). mdpi.com

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed that avoid the isolation of intermediates. rsc.org These methods combine multiple reaction steps into a single sequence.

A common one-pot approach involves the reaction of a nitrile, hydroxylamine, and an aldehyde or carboxylic acid in a single reaction vessel. ias.ac.inrsc.org For example, a base-mediated, one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed where the aldehyde serves as both a substrate and an oxidant. rsc.org Similarly, procedures using nitriles, hydroxylamine, and crotonoyl chloride or Meldrum's acid have been reported to produce 1,2,4-oxadiazoles in good yields without the need for complex work-up processes. ias.ac.inorganic-chemistry.org Catalysts such as graphene oxide (GO) have been employed for their dual role as an oxidizing agent and a solid acid catalyst in these multicomponent reactions. nih.gov

| Method Type | Key Reactants | Catalyst/Conditions | Key Features |

| Base-Mediated | Nitrile, Aldehyde, Hydroxylamine HCl | Base (e.g., K₂CO₃) | Aldehyde acts as both substrate and oxidant. rsc.org |

| Metal-Free Catalysis | Benzonitrile (B105546), Benzaldehyde, Hydroxylamine | Graphene Oxide (GO) | GO acts as a dual oxidizing agent and solid acid catalyst. nih.gov |

| Acid-Catalyzed | Amidoxime, Organic Nitrile | PTSA-ZnCl₂ | Efficient and mild catalyst system. organic-chemistry.org |

| Ionic Liquid Catalysis | Nitrile, Hydroxylamine, Carboxylic Acid | 4-(dimethylamino)pyridinium acetate (B1210297) | Acts as a bifunctional acid-base catalyst and reaction medium. |

Targeted Synthesis of this compound and Pyridine-Oxadiazole Analogs

The synthesis of the target compound and its analogs applies the general strategies described above, utilizing precursors that contain the necessary pyridine and phenyl moieties.

A direct route to introduce the 3-pyridyl moiety into the oxadiazole ring is to start with a pyridine carboxylic acid, such as picolinic acid (2-pyridinecarboxylic acid), or its derivatives like esters and hydrazides. While many syntheses focus on the 1,3,4-oxadiazole (B1194373) isomer from hydrazides, the 1,2,4-oxadiazole can be accessed through related pathways. asianpubs.orgresearchgate.net

One established method involves the conversion of a pyridine carbohydrazide (B1668358) to an amidoxime, which is then cyclized with a benzoic acid derivative. For instance, isonicotinic acid hydrazide can be a precursor for pyridine-containing oxadiazoles (B1248032). nih.gov A more direct route for the target compound involves the reaction of a pyridine-derived amidoxime (prepared from 2-cyanopyridine) with an activated benzoic acid derivative (like benzoyl chloride) in a solvent such as pyridine or toluene. nih.gov This follows the general O-acylation and cyclodehydration pathway to yield the desired 3-(pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole structure.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,2,4-oxadiazoles. clockss.orgnih.gov This technique significantly reduces reaction times, often improves yields, and enhances product purity compared to conventional heating methods. nih.govacs.org

Microwave irradiation can be effectively applied to the key steps of oxadiazole synthesis, particularly the cyclodehydration of O-acylamidoxime intermediates. acs.org The synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole has been achieved via microwave-assisted cyclization, demonstrating the utility of this technology for pyridine-oxadiazole systems. nih.gov In a one-pot, two-step procedure, an acid chloride can be generated in situ, followed by the addition of an amidoxime and heating in a microwave reactor for as little as 15 minutes to afford the final 1,2,4-oxadiazole product in high yield. acs.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days (e.g., 24 h) acs.org | Minutes (e.g., 9-15 min) acs.orgacs.org |

| Yield | Moderate to good (e.g., 70%) acs.org | Good to excellent (e.g., 79-92%) acs.org |

| Conditions | Often requires high-boiling solvents and prolonged reflux | Can be performed under solvent-free conditions or in common solvents at controlled temperature and pressure clockss.orgnih.gov |

After the formation of the core this compound structure, advanced analogs can be prepared through functionalization of the aromatic rings. These post-synthesis modifications allow for the introduction of diverse substituents to explore structure-activity relationships.

A powerful modern strategy is the direct C-H functionalization of the 1,3,4-oxadiazole ring, a principle that can be extended to its 1,2,4-isomer. acs.orgnih.gov One-pot synthesis-functionalization protocols have been developed where a monosubstituted oxadiazole is formed and then immediately subjected to a cross-coupling reaction without isolation. acs.orgnih.gov For example, a copper-catalyzed C-H arylation can be used to introduce various aryl or heteroaryl groups. acs.org This allows for the late-stage modification of the core structure, which is highly valuable in medicinal chemistry.

Other derivatization strategies include:

Nucleophilic Aromatic Substitution : If the phenyl or pyridine ring bears a suitable leaving group (e.g., a halogen), it can be displaced by nucleophiles. The synthesis of benzamide (B126) coupled pyridine-anchored 1,2,4-oxadiazoles has been reported where substitutions are made on a dichloropicolinoyl moiety. nih.gov

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to form new carbon-carbon or carbon-heteroatom bonds on halogenated derivatives of the parent compound. acs.org

Side-Chain Modification : If the phenyl or pyridine ring is substituted with a reactive group like a nitro or amino group, this can be transformed into a wide array of other functionalities. For example, a nitro group can be reduced to an amine, which can then be acylated, diazotized, or used in other transformations to build more complex molecules. mdpi.com

| Functionalization Strategy | Reagents/Catalyst | Position Functionalized | Resulting Structure |

| C-H Arylation | Aryl Iodide, Copper Catalyst acs.org | C5-position of a 3-substituted oxadiazole | 3,5-Disubstituted 1,2,4-oxadiazole |

| Ullmann Coupling | Phenol derivative, CuI nih.gov | Phenyl ring (pre-cyclization) | Diphenyl ether linkage |

| Reduction | SnCl₂·2H₂O, NaBH₄ mdpi.com | Nitro group on phenyl ring | Amino group for further derivatization |

| Acylation/Sulfonylation | Acyl/Sulfonyl Chlorides nih.gov | N-amino group on a pyridinium (B92312) ylide | N-acylated/sulfonylated tetrahydropyridine-oxadiazole |

Derivatization Strategies Post-Core Synthesis for Advanced Functionalization

Introduction of Substituents on Phenyl and Pyridine Moieties

The introduction of substituents on the phenyl and pyridine rings of this compound is a primary strategy for creating a diverse library of analogs. These modifications can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. The synthesis of such analogs generally relies on the construction of the 1,2,4-oxadiazole ring from appropriately substituted precursors.

A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides and esters. nih.gov To synthesize analogs of this compound, one can start with either a substituted pyridine-2-carboxamidoxime and a substituted benzoic acid derivative, or a substituted benzamidoxime (B57231) and a substituted picolinic acid (pyridine-2-carboxylic acid) derivative.

For instance, to introduce substituents on the phenyl ring, a pyridine-2-carboxamidoxime can be reacted with a series of substituted benzoic acids. The carboxylic acid can be activated using various coupling agents to facilitate the initial O-acylation of the amidoxime, which is followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring. nih.gov This approach allows for the incorporation of a wide range of functional groups on the phenyl ring, including electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl).

Conversely, to modify the pyridine moiety, a substituted picolinic acid can be reacted with a benzamidoxime. This allows for the introduction of substituents at various positions on the pyridine ring. The reactivity and regioselectivity of these reactions can be influenced by the nature and position of the substituents on the pyridine ring.

The following table summarizes some examples of substituted 1,2,4-oxadiazole derivatives, illustrating the variety of substituents that can be introduced on the phenyl and other aromatic moieties, which is analogous to the synthesis of substituted this compound derivatives.

| Precursor 1 (Amidoxime) | Precursor 2 (Carboxylic Acid Derivative) | Substituent on Phenyl/Aryl Moiety | Reference |

| Pyridine-2-carboxamidoxime | 4-Chlorobenzoic acid | 4-Chloro | |

| Pyridine-2-carboxamidoxime | 4-Methoxybenzoic acid | 4-Methoxy | |

| Pyridine-2-carboxamidoxime | 4-Nitrobenzoic acid | 4-Nitro | |

| Benzamidoxime | 4-Chloropicolinic acid | 4-Chloro (on pyridine) | |

| 4-Methylbenzamidoxime | Picolinic acid | 4-Methyl | nih.gov |

| 4-Trifluoromethylbenzamidoxime | Picolinic acid | 4-Trifluoromethyl |

One-pot synthetic procedures have also been developed to streamline the synthesis of 3,5-diaryl-1,2,4-oxadiazoles. These methods often employ activating agents that facilitate both the initial coupling and the subsequent cyclization in a single reaction vessel, improving efficiency and yield.

Linker Functionalization and Construction of Bola-type Molecules

Linker functionalization and the construction of bola-type molecules represent a more advanced structural modification of the this compound scaffold. Bolaamphiphiles, also known as bolas, are molecules that consist of two polar head groups connected by a nonpolar spacer. In the context of the target compound, the this compound unit could serve as a polar head group.

The construction of such molecules would involve the synthesis of a dimeric structure where two this compound units are connected by a linker. This linker is typically a flexible or rigid hydrophobic chain, such as an alkyl or poly(ethylene glycol) (PEG) chain. The synthesis would require the initial preparation of a functionalized this compound derivative that bears a reactive group suitable for coupling reactions.

For example, a substituent with a terminal functional group (e.g., a hydroxyl, amino, or carboxyl group) could be introduced on either the phenyl or the pyridine ring of the core molecule. Two molecules of this functionalized monomer could then be coupled together using a bifunctional linker. The choice of coupling chemistry would depend on the nature of the functional groups on the monomer and the linker. Common coupling reactions include esterification, amidation, and click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition.

While the construction of bola-type molecules from various heterocyclic systems is a known strategy in supramolecular chemistry and materials science, specific examples of bola-type molecules derived from this compound are not extensively reported in the literature. However, the principles of their synthesis can be inferred from the construction of analogous structures based on other heterocyclic systems.

The table below conceptualizes the components that would be required for the synthesis of a bola-type molecule based on the this compound scaffold.

| Polar Head Group (Functionalized Monomer) | Linker (Bifunctional) | Coupling Reaction | Resulting Bola-type Molecule |

| 2-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine | 1,10-Dibromodecane | Williamson ether synthesis | Bis[4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenoxy]decane |

| 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridin-4-carboxylic acid | 1,6-Hexanediamine | Amidation | N,N'-(Hexane-1,6-diyl)bis(this compound-4-carboxamide) |

| 2-(5-(4-azidophenyl)-1,2,4-oxadiazol-3-yl)pyridine | 1,8-Octadiyne | Click Chemistry | 1,8-Bis(4-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazol-1-yl)octane |

The properties of the resulting bola-type molecules would be highly dependent on the nature of the linker, including its length, flexibility, and hydrophobicity. These structural features would influence the self-assembly behavior of the molecules in solution, potentially leading to the formation of vesicles, micelles, or other supramolecular structures.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction Analysis of Pyridine-Oxadiazole Derivatives

Single-crystal X-ray diffraction (SCXRD) studies on derivatives of pyridine-oxadiazole have revealed crucial structural features. For instance, the analysis of a meta-methyl-substituted pyridine-based 1,3,4-oxadiazole derivative showed a centrosymmetric arrangement in the orthorhombic crystal system with the space group Pbca, containing eight molecules per unit cell. acs.orgnih.gov In another example, the crystal structure of 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate demonstrated that the benzene (B151609) and oxadiazole rings are nearly coplanar. nih.govresearchgate.net Such studies confirm the planar relationship between the pyridine and oxadiazole rings, a feature that can influence the molecule's electronic properties and potential for π-π stacking interactions.

The crystallographic data for a representative pyridine-oxadiazole derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2/n |

| a (Å) | 6.6335 (6) |

| b (Å) | 16.925 (3) |

| c (Å) | 9.5078 (6) |

| β (°) | 92.113 (6) |

| Volume (ų) | 1066.7 (2) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

The solid-state arrangement of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For pyridine-oxadiazole derivatives, this analysis has highlighted the significance of various non-covalent interactions in dictating the crystal packing. acs.orgnih.gov These interactions include hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov

In the crystal structure of some derivatives, molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds, forming layered structures. nih.gov Hirshfeld analysis of a meta-methyl-substituted derivative revealed key intermolecular contacts, providing a detailed understanding of the molecular packing. acs.orgfigshare.com The study of these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR spectra of pyridine-oxadiazole derivatives typically show signals in the aromatic region corresponding to the protons of the pyridine and phenyl rings. nih.gov For example, in a series of pyridine-based 1,3,4-oxadiazole derivatives, the aromatic proton signals were observed in the range of 6.80–8.40 ppm. nih.gov The specific chemical shifts and coupling patterns provide definitive evidence for the substitution pattern on the aromatic rings. For instance, a para-substituted derivative may show two distinct doublets in the phenyl region, while a meta-substituted derivative will exhibit a more complex pattern.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 8.00 | dd | 7.8, 1.6 |

| Aromatic H | 7.51-7.60 | m | - |

| Aromatic H | 7.38 | t | 7.8 |

| Aromatic H | 7.23 | t | 7.8 |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine and phenyl rings, as well as the oxadiazole ring, are characteristic and aid in structural confirmation. Studies on 3-aryl-5-methyl-1,2,4-oxadiazoles have provided detailed assignments of the carbon chemical shifts. scispace.com The signals for the carbons of the oxadiazole ring typically appear at lower field due to the influence of the electronegative nitrogen and oxygen atoms.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.88 |

| C (oxadiazole) | 163.35 |

| C (oxadiazole) | 162.12 |

| C (aromatic) | 148.68 |

| CH (aromatic) | 132.67 |

| CH (aromatic) | 129.21 |

| CH (aromatic) | 126.60 |

| C (aromatic) | 124.22 |

| C (aromatic) | 117.65 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining insight into its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. acs.orgnih.gov

The electron-impact (EI) mass spectra of 1,2,4-oxadiazoles often show characteristic fragmentation patterns. researchgate.net A common fragmentation pathway involves the cleavage of the heterocyclic ring. researchgate.net For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a related heterocyclic system, the protonated molecule readily loses a molecule of nitrogen. mdpi.com In the case of this compound, fragmentation may involve the loss of benzonitrile (PhCN) or pyridine-2-carbonitrile. The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 224.09325 [M+H]⁺ | 196.08716 | N₂ |

| 196.08716 | 168.08091 | N₂ |

| 168.08091 | 141.0699 | HCN |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups and the elucidation of the molecular structure of this compound. The vibrational modes observed in the IR spectrum correspond to the specific stretching and bending of the bonds within the molecule, providing a unique fingerprint of its architecture. The analysis of the spectrum allows for the confirmation of the key structural components, namely the pyridine ring, the phenyl ring, and the 1,2,4-oxadiazole heterocycle.

The high-wavenumber region of the spectrum is typically characterized by aromatic C-H stretching vibrations. For aromatic compounds, these bands are generally observed between 3100 and 3000 cm⁻¹. scirp.org In the case of this compound, multiple weak to medium sharp peaks in this region confirm the presence of both the phenyl and pyridine rings.

The fingerprint region, below 1650 cm⁻¹, contains a wealth of structural information. The stretching vibrations of the C=N and C=C bonds within the three aromatic and heteroaromatic rings give rise to a series of characteristic absorption bands. For instance, in a closely related compound, 2,4-Bis[5-phenyl-1,3,4-oxadiazol-2-yl]pyridine, prominent peaks are observed at 1604 cm⁻¹, 1539 cm⁻¹, and 1442 cm⁻¹, which are attributable to these ring stretching modes. researchgate.net The C-O-C stretching vibration within the 1,2,4-oxadiazole ring is also a key diagnostic peak, typically appearing in the 1200-1000 cm⁻¹ range; a band at 1076 cm⁻¹ has been identified in similar structures. researchgate.net

Furthermore, the out-of-plane C-H bending vibrations provide information about the substitution patterns of the aromatic rings. For the monosubstituted phenyl ring, characteristic bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The substitution pattern of the pyridine ring also gives rise to specific bands in this lower wavenumber region. For example, bands at 775 cm⁻¹ and 701 cm⁻¹ have been assigned in related structures containing phenyl and pyridine moieties. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound, based on data from analogous compounds, is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Unit |

| 3100 - 3000 | C-H Stretching | Aromatic (Phenyl and Pyridine) |

| 1610 - 1580 | C=N and C=C Ring Stretching | 1,2,4-Oxadiazole, Pyridine |

| 1540 - 1520 | C=N and C=C Ring Stretching | Phenyl, Pyridine |

| 1450 - 1430 | C=C Ring Stretching | Aromatic (Phenyl and Pyridine) |

| 1270 - 1240 | C-O-C Asymmetric Stretching | 1,2,4-Oxadiazole |

| 1080 - 1060 | C-O-C Symmetric Stretching | 1,2,4-Oxadiazole |

| 780 - 740 | C-H Out-of-Plane Bending | Phenyl (Monosubstituted) |

| 710 - 690 | C-H Out-of-Plane Bending | Phenyl (Monosubstituted) |

Note: The data in this table are representative values derived from spectroscopic analysis of structurally similar compounds containing phenyl, pyridine, and oxadiazole rings. scirp.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated π-electron system, which extends across the phenyl, 1,2,4-oxadiazole, and pyridine rings.

The UV-Vis spectrum of this compound is expected to exhibit intense absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are primarily attributed to π→π* transitions within the conjugated system. The extensive conjugation involving the three rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

For example, a comparable compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, which also features a phenyl and a pyridine ring linked by a five-membered heterocycle, displays three main absorption bands in ethanol (B145695) with λmax values of 274 nm, 236 nm, and 202 nm. mdpi.com The band at the longest wavelength (274 nm) is attributed to the electronic transition involving the entire conjugated molecular framework. mdpi.com Similar electronic behavior is anticipated for this compound. Other related 1,3,4-oxadiazole derivatives show absorption bands from n→π* and π→π* electronic transitions within the 240 nm to 600 nm range. nih.govresearchgate.net

The solvent environment can influence the position and intensity of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (solvatochromism). Studies on related oxadiazole derivatives have demonstrated such solvent-dependent spectral shifts. nih.gov The presence of substituents on the phenyl or pyridine rings can also significantly modify the electronic properties and, consequently, the UV-Vis absorption spectrum.

The characteristic electronic transitions for this compound are summarized in the table below, with expected λmax values based on analogous structures.

| Expected λmax (nm) | Type of Transition | Associated Chromophore |

| ~270-290 | π → π | Extended conjugation across Phenyl-Oxadiazole-Pyridine system |

| ~230-250 | π → π | Phenyl and Pyridine rings |

| Shorter wavelengths | n → π* | Heteroatoms (N, O) in the Oxadiazole and Pyridine rings |

Note: The data in this table are representative values based on the UV-Vis spectra of structurally related compounds. The exact λmax values can be influenced by solvent and substitution. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on 2 5 Phenyl 1,2,4 Oxadiazol 3 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Rationalization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds. These calculations are crucial for rationalizing the molecule's spectroscopic properties.

Key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined through DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. scirp.orgmdpi.com Studies on related Iridium (III) 2-phenylpyridine (B120327) complexes have shown that tuning ligands can significantly change the LUMO energy levels more than the HOMO levels. nih.gov

DFT calculations also support the interpretation of experimental spectra. nih.gov Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), helping to understand the electronic transitions responsible for the observed absorption bands. nih.govnih.gov For instance, calculations can confirm that specific absorptions are due to π-π* transitions within the aromatic systems of the phenyl and pyridine (B92270) rings or n-π* transitions involving the heteroatoms of the 1,2,4-oxadiazole (B8745197) ring. Studies on similar heterocyclic systems have successfully used DFT to rationalize their spectroscopic responses. nih.govnih.gov

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Interactions (e.g., with Model Membranes)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its dynamic behavior in various environments and its interactions with biological structures such as cell membranes. nih.gov

In the context of drug design, understanding how a molecule interacts with and permeates lipid bilayers is fundamental. nih.gov MD simulations can model the compound's behavior at the interface of a model cell membrane, such as a dipalmitoylphosphatidylcholine (DPPC) or a phosphatidylethanolamine (B1630911) (POPE) bilayer. nih.govkarazin.ua These simulations can reveal the preferred orientation of the molecule relative to the membrane surface, its depth of penetration into the lipid core, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) with lipid headgroups and tails. karazin.uaresearchgate.net

For example, studies on a similar 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative used MD simulations to elucidate its interactions with a model membrane, providing information on its potential to act as a biological probe. nih.govnih.gov Such simulations can calculate the potential of mean force (PMF), which describes the energy profile of moving the molecule from the aqueous phase across the lipid bilayer, offering a quantitative measure of its permeability. arxiv.org The stability of protein-ligand complexes, which is crucial for enzyme inhibitors, can also be assessed through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) of the complex over time. nih.gov

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for systematically exploring these connections. researchgate.net For this compound and its analogs, these methods can guide the design of new derivatives with enhanced potency or selectivity. nih.gov

In a computational SAR study, a series of related molecules is analyzed. The structure of this compound offers several points for modification: the phenyl ring, the pyridine ring, and the oxadiazole core. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be built to correlate the 3D steric and electrostatic fields of the molecules with their observed biological activity. nih.govresearchgate.net

These models can generate contour maps that highlight regions where modifications are likely to improve activity. For instance, SAR studies on other 1,2,4-oxadiazole series have shown that the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can dramatically alter biological effects. mdpi.com An electron-donating group like methoxy (B1213986) was found to increase activity tenfold compared to an electron-withdrawing nitro group in one series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles. mdpi.com Such insights are crucial for the rational design of next-generation compounds.

Prediction of Molecular Transport Properties and Pharmacokinetic Aspects (Computational Models)

Before committing to costly and time-consuming synthesis and experimental testing, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. researchgate.net These in silico predictions are vital for assessing the "drug-likeness" of compounds like this compound. nih.gov

A variety of computational tools and web servers, such as SwissADME and ProTox-II, are available for these predictions. mdpi.comresearchgate.net Key physicochemical properties are calculated, including molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are then used to evaluate compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five and Veber's Rule. nih.gov Lipinski's rules suggest that poor absorption or permeation is more likely when a compound violates certain thresholds for these properties. nih.gov Veber's rule relates TPSA and the number of rotatable bonds to oral bioavailability. nih.gov

For 1,2,4-oxadiazole derivatives, in silico studies have suggested generally high oral absorption and good bioavailability. mdpi.com Predictions for 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles also indicated good intestinal absorption and drug-likeness properties. nih.gov These computational screens help prioritize which compounds are most likely to have favorable pharmacokinetic profiles, making the drug discovery process more efficient. mdpi.com

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Weight | ~223.23 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | ~2.5 - 3.5 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 (N and O atoms) | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~58.5 Ų | Suggests good intestinal absorption (< 140 Ų) |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |

| Lipinski's Rule Violations | 0 | High probability of being an orally active drug |

Stability and Reactivity Predictions from Theoretical Models

Theoretical models are highly effective at predicting the intrinsic stability and chemical reactivity of molecules. For this compound, these predictions can inform its synthesis, handling, and potential metabolic fate.

DFT calculations provide several "reactivity descriptors." As mentioned, the HOMO-LUMO energy gap is a key indicator of stability; a larger gap implies higher stability and lower chemical reactivity. scirp.orgmdpi.com Other calculated parameters, such as chemical hardness (η), softness (S), and electronegativity (χ), further quantify reactivity. scirp.org Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. scirp.org

Comparative studies on oxadiazole isomers have shown that the 1,3,4-oxadiazole (B1194373) ring is thermodynamically more stable than the 1,2,4- and 1,2,5-oxadiazole isomers. scirp.org This suggests that the 1,2,4-oxadiazole core in the title compound, while stable, might be more susceptible to certain reactions compared to its 1,3,4-isomer. Computational studies have also explored the thermal and photoinduced rearrangements of 1,2,4-oxadiazoles, revealing potential pathways for isomerization or degradation under specific conditions. nih.govacs.org These theoretical investigations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of synthetic strategies and providing insights into potential metabolic transformations.

| Isomer | Relative Stability | Hardness (η) | Softness (S) | Electronegativity (χ) |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Most Stable | Higher | Lower | Moderate |

| 1,2,4-Oxadiazole | Less Stable | Lower | Higher | Higher |

| 1,2,5-Oxadiazole | Less Stable | Lower | Higher | Lower |

Reactivity and Chemical Transformations of 2 5 Phenyl 1,2,4 Oxadiazol 3 Yl Pyridine and Its Derivatives

Reaction Mechanisms Involving the Oxadiazole and Pyridine (B92270) Moieties

The reactivity of the 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine scaffold is a composite of the individual reactivities of the pyridine and 1,2,4-oxadiazole (B8745197) rings.

1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring is a stable aromatic heterocycle, yet it possesses specific features that govern its reactivity. The inherent reactivity of the ring is influenced by several factors, including the lability of the O-N(2) bond, the electrophilic nature of the carbon atoms (C3 and C5), and the nucleophilic character of the N(4) atom. researchgate.net These characteristics make the ring susceptible to various transformations, particularly under thermal or photochemical conditions.

Thermal and Photochemical Rearrangements: 1,2,4-oxadiazoles can undergo rearrangements where the ring structure is altered. The Boulton-Katritzky rearrangement is a well-documented thermal process for certain substituted 1,2,4-oxadiazoles. chim.it Photochemical conditions can also induce rearrangements, sometimes leading to regioisomeric 1,2,4-oxadiazoles or other heterocyclic systems like oxazolines through a ring contraction-ring expansion pathway. chim.it

Nucleophilic Attack and Ring Opening: The electrophilicity of the ring carbons, enhanced by electron-withdrawing substituents, allows for nucleophilic attack. This can lead to Addition-Nucleophilic Ring Opening and Closure (ANRORC) mechanisms, where a nucleophile adds to the ring, causing it to open and subsequently re-close to form a new heterocyclic system. chim.it For instance, reactions with nucleophiles like hydrazine (B178648) can result in the formation of triazines. chim.it

Noncovalent Interactions: The oxadiazole ring can participate in noncovalent interactions, such as π-π stacking. nih.gov These interactions can occur with other aromatic systems, including the pyridine or phenyl rings of adjacent molecules, influencing crystal packing and interactions with biological targets. nih.gov

Pyridine Moiety: The pyridine ring is an electron-deficient (π-deficient) heterocycle due to the electronegativity of the nitrogen atom. This electronic nature defines its characteristic reactivity.

Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the pyridine ring makes it susceptible to attack by strong nucleophiles, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).

Electrophilic Aromatic Substitution (SEAr): Conversely, the pyridine ring is deactivated towards electrophilic substitution. Such reactions require harsh conditions and typically occur at the 3- and 5-positions. The nitrogen atom is also prone to reaction with electrophiles, leading to N-substituted pyridinium (B92312) salts.

Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character, allowing it to be readily protonated or alkylated.

Functionalization and Derivatization Reactions at Diverse Positions

The multicomponent structure of this compound offers several positions for chemical modification, enabling the synthesis of a wide array of derivatives. Functionalization can be targeted at the pyridine ring, the phenyl ring, or by utilizing a reactive precursor to modify the oxadiazole itself.

Modifications at the Pyridine Ring: The pyridine nitrogen can be quaternized with alkyl halides to form pyridinium salts. The resulting pyridinium ylides can undergo further reactions, such as reduction with sodium borohydride (B1222165) to yield tetrahydropyridine (B1245486) derivatives. nih.gov

Modifications at the Phenyl Ring: The phenyl ring at the 5-position of the oxadiazole can undergo standard electrophilic aromatic substitution reactions. For example, a common strategy involves introducing a nitro group, which can then be reduced to an amine. mdpi.com This amino group serves as a versatile handle for further derivatization, such as diazotization to form azo compounds or coupling via "click" chemistry if converted to an azide. mdpi.commdpi.com

Modifications involving the Oxadiazole Ring: While the aromatic 1,2,4-oxadiazole ring is generally stable, derivatives can be synthesized by introducing functional groups during the ring's construction. For instance, starting with a 2-mercapto-1,3,4-oxadiazole precursor allows for the introduction of various substituents via a thioether linkage. researchgate.netasianpubs.org Similarly, using an amino-oxadiazole as a building block enables the construction of other heterocyclic rings onto the core structure, such as forming a pyrrole (B145914) ring via the Paal-Knorr reaction. mdpi.com

The following table summarizes various derivatization strategies applied to related oxadiazole-pyridine scaffolds.

| Reaction Type | Target Moiety | Reagents/Conditions | Product Type |

| Reduction | Pyridine Ring | Sodium Borohydride (NaBH₄) | Tetrahydropyridine derivatives nih.gov |

| Nitration/Reduction | Phenyl Ring | HNO₃/H₂SO₄ then SnCl₂/NaBH₄ | Anilino derivatives mdpi.com |

| Diazotization/Coupling | Phenyl-amino group | NaNO₂/HCl then Phenol/Resorcinol | Azo dyes mdpi.com |

| Thioetherification | Oxadiazole Ring | Alkyl halides on a mercapto-oxadiazole precursor | Thio-substituted acetamides researchgate.netasianpubs.org |

| Cyclization (Paal-Knorr) | Oxadiazole Ring | Diamino-oxadiazole precursor with 2,5-hexanedione | Pyrrole-substituted oxadiazoles (B1248032) mdpi.com |

| Click Chemistry | Phenyl Ring | Azido-functionalized precursor with terminal alkynes | Triazole derivatives mdpi.com |

This table is generated based on derivatization reactions of similar molecular scaffolds.

Acid-Base Interactions and pH Responsivity of the Molecular Structure

The presence of multiple nitrogen atoms in this compound makes it susceptible to acid-base interactions, which can significantly alter its electronic and photophysical properties.

The primary site of protonation is the nitrogen atom of the pyridine ring, which is the most basic site in the molecule. nih.govnih.gov The pKa of the pyridinium ion is typically around 5.5. nih.gov The nitrogen atoms of the 1,2,4-oxadiazole ring are considerably weaker bases. researchgate.net Studies on similar 1,3,4-oxadiazoles show their pKₐ values to be in the highly acidic range (pKBH+ values from -1.8 to -5.2). researchgate.net For the 1,2,4-oxadiazole isomer, theoretical and experimental data suggest that protonation is most likely to occur at the N(4) position. researchgate.net

For example, related phenyl-pyridin-oxadiazole compounds have been designed as pH-responsive fluorescent probes. nih.govnih.gov In these systems, protonation of the pyridine ring can cause a "turn-on" colorimetric response and a "turn-off" of fluorescence. nih.gov The fluorescence quenching upon protonation is often attributed to mechanisms like photoinduced electron transfer (PET), where the protonated pyridinium moiety acts as an electron acceptor, providing a non-radiative decay pathway for the excited state. acs.org

The table below summarizes the acid-base properties and the resulting pH-responsive behavior observed in analogous structures.

| Moiety | Approximate pKa | Effect of Protonation | Spectroscopic Consequence |

| Pyridine Nitrogen | ~5.5 nih.gov | Formation of pyridinium cation | Alters intramolecular charge transfer (ICT) characteristics. nih.govnih.gov |

| Oxadiazole Nitrogens | < 0 (pKBH+ ~ -2 to -5) researchgate.net | Protonation only in strongly acidic media | Minimal effect under physiological pH conditions. nih.govresearchgate.net |

This table is generated based on data from similar molecular scaffolds.

Coordination Chemistry of 2 5 Phenyl 1,2,4 Oxadiazol 3 Yl Pyridine As a Ligand

Ligand Design and Chelating Properties of Pyridine-Oxadiazole Systems

The design of ligands incorporating both pyridine (B92270) and oxadiazole rings has been a subject of considerable interest due to the potential for creating molecules with specific electronic and structural properties conducive to metal ion coordination. nih.gov The 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine ligand is a prime example of such a system. It is designed to act as a bidentate chelating agent, utilizing the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the 1,2,4-oxadiazole (B8745197) ring to bind to a metal center.

This chelation forms a stable five-membered ring with the metal ion, a favored conformation in coordination chemistry. The electronic properties of the ligand can be tuned by the substituents on the phenyl and pyridine rings, although in the case of this compound, the focus has been on the unsubstituted phenyl derivative. The combination of the electron-donating pyridine nitrogen and the relatively electron-poor oxadiazole ring creates a system with interesting π-acceptor and σ-donor capabilities, influencing the stability and properties of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Formation of Transition Metal Complexes (e.g., Ni(II), Cu(II), Zn(II), Cr(III), Mn(II), Co(II), V(IV))

Research has demonstrated the successful synthesis and characterization of Ni(II), Cu(II), and Zn(II) complexes with this compound. nih.gov These complexes are typically formed by reacting the ligand with the corresponding metal chlorides or other suitable salts in a 2:1 ligand-to-metal molar ratio.

While the coordination chemistry of this specific ligand with Ni(II), Cu(II), and Zn(II) has been explored, there is a notable lack of published research on its complexes with Cr(III), Mn(II), Co(II), and V(IV). The following table summarizes the known transition metal complexes of this compound.

| Metal Ion | General Formula of the Complex Cation | Reference |

| Ni(II) | [Ni(C₁₃H₉N₃O)₂(H₂O)₂]²⁺ | nih.gov |

| Cu(II) | [Cu(C₁₃H₉N₃O)₂(H₂O)₂]²⁺ | nih.gov |

| Zn(II) | [Zn(C₁₃H₉N₃O)₂(H₂O)₂]²⁺ | nih.gov |

| Cr(III) | Not reported in the searched literature | |

| Mn(II) | Not reported in the searched literature | |

| Co(II) | Not reported in the searched literature | |

| V(IV) | Not reported in the searched literature |

Elucidation of Coordination Modes and Geometries (e.g., Octahedral, Tetrahedral)

Spectroscopic and analytical studies have been crucial in elucidating the coordination modes and geometries of the synthesized complexes. For the reported Ni(II), Cu(II), and Zn(II) complexes, the ligand this compound acts as a bidentate ligand, coordinating to the metal center through the pyridine nitrogen and a nitrogen atom of the oxadiazole ring. nih.gov

In these complexes, the metal ions are typically found in a distorted octahedral coordination environment. This geometry is achieved by the coordination of two bidentate ligands and two water molecules. The general formula for the cationic part of these complexes is [M(ligand)₂(H₂O)₂]²⁺. nih.gov The presence of coordinated water molecules has been confirmed by analytical and spectroscopic data. The distortion from a perfect octahedral geometry is expected due to the steric constraints of the chelating ligands.

Supramolecular Assembly and Coordination Polymers Involving Pyridine-Oxadiazole Ligands

While the discrete metal complexes of this compound have been studied, its application in the construction of more complex supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs) is an area with potential for future exploration. The principles of self-assembly and the use of similar pyridine-oxadiazole ligands in these fields provide a conceptual framework.

Self-Assembly through Metal-Ligand Coordination

The formation of discrete metal complexes is in itself a process of self-assembly, where the specific coordination preferences of the metal ion and the geometric and electronic properties of the ligand direct the formation of a well-defined structure. For ligands with multiple coordination sites or specific geometries, this self-assembly can extend to the formation of larger, more intricate structures. While there is no specific literature on the self-assembly of extended structures using this compound, related bis(pyridyl)oxadiazole ligands have been shown to form coordination polymers through the bridging of metal centers. acs.orgacs.org

Role in Metal-Organic Frameworks (MOFs) Research and Design

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. The choice of the organic linker is crucial in determining the topology and properties of the resulting MOF. Pyridine-containing ligands are widely used in MOF synthesis due to their directional coordination and the stability of the resulting frameworks.

Although ligands containing both pyridine and oxadiazole moieties, such as 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) and 2,5-bis(4-pyridyl)-1,3,4-oxadiazole, have been successfully employed in the construction of coordination polymers and MOFs with interesting structural motifs and properties, the specific use of this compound as a linker in MOF design has not been reported in the reviewed scientific literature. acs.orgacs.orgnih.gov The bidentate chelating nature of this particular ligand might favor the formation of discrete complexes over extended networks, but its potential in MOF synthesis remains an open area for investigation.

Advanced Research Applications and Mechanistic Investigations Non Clinical Focus

Development of Chemosensors and Probes for Specific Analytes

The unique electronic and structural characteristics of the phenyl-oxadiazole-pyridine core make it an excellent candidate for designing sensitive and selective chemosensors for a variety of analytes, from protons to metal ions and electron-deficient molecules.

Colorimetric and Fluorescent pH Probes and Sensing Mechanisms

Derivatives of the phenyl-oxadiazole-pyridine scaffold have been engineered as novel pH-responsive probes. A notable example is a water-soluble probe based on the 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton, which demonstrates both colorimetric and fluorescent responses in slightly acidic conditions. nih.govnih.gov This probe exhibits a visible color change, or a colorimetric "turn-on" effect, in a pH range of 5.5 to 6.5. nih.gov In this range, the solution transitions from colorless to light-yellow. nih.gov Concurrently, it displays a fluorescent "turn-off" response. nih.gov

The primary sensing mechanism is attributed to the protonation of the nitrogen atom on the pyridinyl ring, which has a pKa of approximately 5.5. nih.gov The 1,3,4-oxadiazole (B1194373) ring may also contribute to sensing in more acidic environments. nih.gov The design of this probe, featuring a three-ring heteroaromatic structure with a flexible cationic chain, enhances its water solubility, a crucial feature for applications in biological and aqueous systems. nih.govnih.gov

Fluorescent Chemosensors for Metal Cations (e.g., Hg2+)

The phenyl-oxadiazole framework has been incorporated into more complex molecular structures to create selective fluorescent chemosensors for toxic heavy metal cations. Research on bola-type molecules, which feature two (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyl units linked by a PEG chain, has shown a pronounced "turn-off" fluorescence response specifically for the mercury(II) cation (Hg²⁺) in aqueous solutions. mdpi.com

This chemosensor demonstrated high sensitivity with a quenching constant calculated at approximately 1.0 x 10⁴ M⁻¹ and a low limit of detection (LOD) of 2.59 x 10⁻⁶ M. mdpi.com The binding of Hg²⁺ to the sensor leads to a 73% quenching of its fluorescence. mdpi.com The broader class of pyridine (B92270) derivatives is also recognized for its utility in developing fluorescent sensors for various toxic metal ions, including Cr²⁺, Ni²⁺, and Co²⁺, where binding is often attributed to the nitrogen atoms of the pyridine moieties acting as donors. mdpi.com

Detection of Electron-Deficient Species (e.g., Nitro-explosives) and Quenching Mechanisms

The same bola-type fluorophores containing the phenyl-1,3,4-oxadiazole core have proven effective in detecting electron-deficient nitroaromatic compounds, which are common components of explosives. mdpi.com These chemosensors exhibit a significant fluorescence quenching (turn-off) response in the presence of analytes such as 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.com

The underlying quenching mechanism is based on an electron transfer process. The electron-rich oxadiazole-based fluorophore donates an electron to the electron-deficient nitro-explosive compound upon interaction, leading to a decrease in fluorescence intensity. This efficient quenching makes these compounds promising candidates for the development of sensors for security and environmental monitoring applications. mdpi.com

Investigation of Antimicrobial Activity Mechanisms and Structure-Activity Relationships (SAR)

Derivatives of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine are a significant area of research for new antimicrobial agents. Structure-activity relationship (SAR) studies are crucial in this field, revealing how chemical modifications to the core structure influence efficacy against various pathogens.

Studies on Various Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae)

Phenyl-oxadiazole-pyridine derivatives have been tested against a wide spectrum of Gram-positive and Gram-negative bacteria, with activity levels being highly dependent on the specific substitutions on the phenyl and pyridine rings.

Escherichia coli : A water-soluble probe based on a substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole demonstrated significant antibacterial activity against E. coli. nih.govnih.gov

Staphylococcus aureus and Bacillus subtilis : A series of 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) pyridines showed good antibacterial activity against these Gram-positive bacteria. researchgate.net Specifically, derivatives where the phenyl ring was substituted with electron-withdrawing groups tended to show higher efficacy. researchgate.net Another study found that compounds possessing trifluoromethyl groups on the aniline (B41778) ring exhibited selective inhibition against S. aureus. benthamdirect.com

Pseudomonas aeruginosa : The activity of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives against P. aeruginosa is strongly influenced by the substituent on the phenyl ring, with a 4-NO₂ group showing the highest activity. mdpi.comnih.gov

Proteus vulgaris and Klebsiella pneumoniae : Screening of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles revealed that certain compounds exhibited potent activity against these strains, in some cases exceeding that of the standard drug ampicillin. e-journals.in

Structure-activity relationship studies indicate that the presence of nitro and/or hydroxy substituents on the phenyl ring can direct and enhance antimicrobial activity. nih.gov The position of the nitrogen atom in the pyridine ring and the nature of substituents on the phenyl ring are key determinants of the biological action. researchgate.nete-journals.in

| Bacterial Strain | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | Substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | Significant activity | nih.govnih.gov |

| Staphylococcus aureus | 3-(5-Substituted phenyl-1,3,4-oxadiazol-2-yl) pyridines | Good activity, enhanced by electron-withdrawing groups | researchgate.net |

| Bacillus subtilis | 3-(5-Substituted phenyl-1,3,4-oxadiazol-2-yl) pyridines | Good activity | researchgate.net |

| Pseudomonas aeruginosa | 5-Aryl-1,3,4-oxadiazole-2-thiols | Variable; highest activity with 4-NO₂ substituent | mdpi.comnih.gov |

| Proteus vulgaris | 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles | Potent activity observed in some derivatives | e-journals.in |

| Klebsiella pneumoniae | 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles | Potent activity observed in some derivatives | e-journals.in |

Studies on Fungal Strains (e.g., Candida albicans)

The antifungal potential of this class of compounds has also been investigated, particularly against the opportunistic pathogen Candida albicans. The efficacy, similar to antibacterial activity, is highly dependent on the molecular structure.

A series of 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) pyridines were evaluated for antifungal activity, with some derivatives showing poor activity against C. albicans, while others demonstrated moderate inhibition. researchgate.net In contrast, another study on a series of 2-methoxy-N-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-amine derivatives found one compound to be the most potent against Candida albicans. benthamdirect.com This highlights the critical role that specific substitutions play in determining antifungal potency.

| Fungal Strain | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | 3-(5-Substituted phenyl-1,3,4-oxadiazol-2-yl) pyridines | Poor to moderate activity | researchgate.net |

| Candida albicans | 2-Methoxy-N-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-amine derivatives | Potent activity observed in a specific derivative | benthamdirect.com |

Research on Antitumor Properties and Cellular Interactions (Non-Clinical Mechanism-Focused)

The 1,2,4-oxadiazole (B8745197) ring, particularly when diaryl-substituted, is recognized as a key pharmacophore in the development of novel anticancer agents, with some derivatives acting as apoptosis inducers. nih.gov Non-clinical research has focused on evaluating the cytotoxicity of this compound derivatives against various cancer cell lines and elucidating their interactions with specific molecular targets.

Derivatives of the pyridine-oxadiazole scaffold have demonstrated significant cytotoxic effects against human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). nih.govnih.gov The potency of these compounds is highly dependent on the substitution pattern of the aryl rings.

In one study, a series of pyridine-based 1,3,4-oxadiazole derivatives were assessed for their activity against A549 cells. nih.gov A derivative featuring a 3,5-dichloro substitution on a phenyl ring (compound 5k) exhibited the most potent cytotoxicity, with an IC₅₀ value of 6.99 ± 3.15 μM, which was comparable to the activity of the reference drug 5-fluorouracil. nih.gov Similarly, a series of 1,2,4-oxadiazoles linked with benzimidazole (B57391) demonstrated potent antitumor activity against both A549 and MCF-7 cell lines, with IC₅₀ values ranging from 0.12 to 2.78 μM. nih.gov

Another study focused on 2-(4-fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives and their effects on the MCF-7 cell line. journaljpri.com Two compounds in this series, one bearing a 5-bromo-2-fluoro-phenyl ring and another with a 3-methyl-thiophene ring, showed notable anticancer properties with IC₅₀ values of 6.9 μM and 3.8 μM, respectively. journaljpri.comresearchgate.net These findings underscore the importance of specific halogen and heterocyclic substitutions in enhancing cytotoxicity. nih.govjournaljpri.com

| Compound Derivative | Cancer Cell Line | Reported IC₅₀ Value (µM) | Source |

|---|---|---|---|

| 3,5-Dichloro substituted pyridine-1,3,4-oxadiazole | A549 | 6.99 ± 3.15 | nih.gov |

| 1,2,4-Oxadiazole-benzimidazole conjugate | A549 | 0.12 - 2.78 | nih.gov |

| 1,2,4-Oxadiazole-benzimidazole conjugate | MCF-7 | 0.12 - 2.78 | nih.gov |

| 5-[5-(5-Bromo-2-fluoro phenyl)- nih.govresearchgate.netnih.govoxadiazol-2-yl]-2-(4-fluoro-phenyl)-pyridine | MCF-7 | 6.9 | journaljpri.comresearchgate.net |

| 2-(4-Fluoro-phenyl)-5-[5-(3-methyl-thiophen-2-yl)- nih.govresearchgate.netnih.govoxadiazol-2-yl]-pyridine | MCF-7 | 3.8 | journaljpri.comresearchgate.net |

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. scienceopen.com This approach has been instrumental in identifying derivatives of the 1,2,4-oxadiazole scaffold as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation. scienceopen.compharmainfo.in

In-silico studies have explored the binding modes of novel 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues to the active site of EGFR tyrosine kinase (PDB: 2J5F). pharmainfo.in These computational analyses help in understanding the potential interactions between the ligand and the protein's active site. scienceopen.com Subsequent in-vitro kinase assays have confirmed that certain 1,2,4-oxadiazole derivatives are active against both wild-type EGFR (EGFRWT) and its T790M mutant, exhibiting IC₅₀ values of <10 μM and <50 μM, respectively. scienceopen.com Structure-activity relationship observations from these studies suggest that for the related 2,5-disubstituted 1,3,4-oxadiazole scaffold, an aryl bulky group at one position and an aromatic ring linked by an aliphatic chain at another are important for pharmacological activity as EGFR inhibitors. nih.gov

While the oxadiazole core has been investigated for EGFR inhibition, specific research directly linking this compound to Glycogen Phosphorylase (GP) inhibition is less documented. However, other C-glucopyranosyl heterocyclic compounds, including imidazoles, have been identified as potent nanomolar inhibitors of GP, highlighting the potential for varied heterocyclic systems to target this enzyme. nih.gov

Exploration of Other Bioactivities at the Molecular Level (e.g., Antioxidant, Enzyme Inhibition)

Beyond antimicrobial and antitumor applications, the this compound scaffold and its analogs have been explored for other molecular-level bioactivities, including antioxidant effects and the inhibition of other key enzymes involved in cellular signaling and neurobiology.

Several studies have investigated the antioxidant properties of compounds containing the 1,3,4-oxadiazole ring, a close isomer of the 1,2,4-oxadiazole core. researchgate.netresearchgate.net The antioxidant potential is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.net

Research on quinazoline-4-one and oxazine-4-one derivatives synthesized from 2-thiol-5-phenyl-1,3,4-oxadiazole demonstrated significant antioxidant capabilities. researchgate.net The study found that derivatives containing a chlorine (Cl) or a dimethylamine (B145610) (N(CH₃)₂) group in the para-position of an aromatic ring exhibited excellent antioxidant properties in a DPPH radical scavenging experiment, with activity higher than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net This suggests that the insertion of electron-donating groups may facilitate the scavenging of free radicals. researchgate.net Similarly, other research has identified 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antioxidant agents. nih.gov

The this compound structure holds promise for targeting enzymes implicated in neurodegenerative diseases. One such target is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme overexpressed in Alzheimer's disease. nih.gov

In the design of novel GSK-3β inhibitors, the 1,2,4-oxadiazole ring has been effectively utilized as a hydrogen bond acceptor. nih.gov Molecular modeling studies have shown that the 1,2,4-oxadiazole ring can be positioned in the phosphate-binding region of GSK-3β, where it forms a critical hydrogen bond with the residue Lys85. nih.gov In a series of inhibitors based on an N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, a compound incorporating a 1,2,4-oxadiazole moiety demonstrated a potent IC₅₀ of 70 nM against GSK-3β. nih.gov The pyridine ring in these inhibitors also contributes to stabilizing the ligand in the hinge region through favorable interactions. nih.gov

With regard to Monoamine Oxidase A (MAO-A), another key enzyme in neuroscience, research has been conducted on related heterocyclic structures. For example, some 1,2,4-oxadiazin-5(6H)-one derivatives have been shown to inhibit MAO-A and MAO-B with modest potencies. nih.gov Other studies on pyridazinobenzylpiperidine derivatives found that most compounds showed weak inhibition of MAO-A but were more potent against MAO-B. mdpi.com

Applications in Materials Science

The unique electronic and photophysical properties of the this compound scaffold have positioned it as a valuable component in the development of advanced materials. The combination of the electron-deficient 1,2,4-oxadiazole ring and the pyridine moiety imparts specific functionalities that are exploited in organic electronics and polymer science. Research in this area focuses on harnessing these properties to create more efficient and durable materials for various technological applications.

Organic Electronic Materials (e.g., Electron Transport, Light Emitting)

The structure of this compound, containing both an electron-deficient oxadiazole ring and a pyridine group, makes it and its derivatives promising candidates for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). rsc.org The 1,3,4-oxadiazole group is recognized for its electron-deficient nature, which facilitates electron transport, while the triphenylamine (B166846) moiety, often combined with it, has good hole-transporting properties. nih.gov This combination can lead to a more balanced charge recombination within the emissive layer of an OLED, potentially increasing luminescence efficiency. nih.gov

The photophysical properties of these compounds are also of significant interest. Derivatives containing the 1,3,4-oxadiazole core often exhibit fluorescence and have been explored for their light-emitting capabilities. researchgate.net For example, a compound featuring both a triphenylamine and a 1,3,4-oxadiazol moiety emits bright blue-green light under UV excitation, suggesting its potential for use in OLEDs. nih.gov The emission characteristics can be tuned by modifying the molecular structure. Studies on related pyridine-carbazole acrylonitrile (B1666552) derivatives have shown fluorescence emission at wavelengths ranging from 540 nm to 604 nm. nih.gov The table below summarizes the photophysical properties of representative related compounds.

| Compound Class | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Application | Reference |

|---|---|---|---|---|

| Pyridine-Carbazole Acrylonitrile Derivatives | 378-396 nm (in solution) | 540-604 nm | Light Emitter | nih.gov |

| Pyrene-Oxadiazole Derivatives | Red-shifted compared to pyrene | Not Specified | OLED Emitter | |

| N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline | Not Specified | Blue-Green Light | OLED Emitter | nih.gov |

| PEG-functionalized (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls | ~300 nm | 325-425 nm | Fluorescent Chemosensor | mdpi.com |

Photostabilizers for Polymeric Materials

Derivatives of 1,3,4-oxadiazole have been investigated as effective photostabilizers for commodity polymers like polystyrene (PS). nih.govscispace.com When exposed to UV radiation, particularly from sunlight, polymers like polystyrene undergo photooxidative degradation, which leads to the formation of carbonyl and hydroxyl groups, causing brittleness and discoloration. nih.govscispace.com Additives based on the oxadiazole heterocycle can mitigate this degradation.

The mechanism of stabilization involves the oxadiazole ring acting as a UV absorber. nih.gov The molecule dissipates the absorbed UV energy as harmless heat, thereby protecting the polymer matrix from photochemical reactions. nih.gov Furthermore, depending on the substituents, these compounds can also function as radical scavengers. For instance, the presence of a hydroxyl group on the molecule can enable it to scavenge free radicals generated during the photodegradation process, further inhibiting polymer breakdown. nih.govscispace.com

The effectiveness of these additives is often evaluated by monitoring the changes in the polymer's chemical structure and physical properties over time during irradiation. Key metrics include the growth of the carbonyl (around 1720 cm⁻¹) and hydroxyl (around 3450 cm⁻¹) indices in the infrared spectrum, as well as changes in the polymer's average molecular weight. nih.gov Studies on 2,3-dihydro-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenyl-2-(substituted)-1,3,4-oxazepine-4,7-dione compounds in polystyrene films have demonstrated their ability to reduce the rate of photodegradation. nih.govscispace.com The performance of these stabilizers is quantified by the quantum yield of chain scission (Φcs), with lower values indicating better stabilization.

| Stabilizer Type | Polymer | Mechanism of Action | Performance Metric (Φcs) | Reference |

|---|---|---|---|---|

| 2,3-dihydro-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenyl-2-(substituted)-1,3,4-oxazepine-4,7-dione | Polystyrene (PS) | UV Absorber, Radical Scavenger | 3.31 x 10⁻⁶ to 7.89 x 10⁻⁶ | nih.gov |

Future Perspectives and Challenges in Research on 2 5 Phenyl 1,2,4 Oxadiazol 3 Yl Pyridine

Development of Novel Synthetic Routes and Scalable Production Methodologies

A primary challenge in advancing the study of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is the development of efficient, high-yield, and scalable synthetic methods. Traditional synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often involves the condensation and cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides. mdpi.comresearchgate.net Another established route is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.it

Future research will likely focus on overcoming the limitations of these classical methods, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. nih.gov A significant challenge lies in adapting these syntheses for large-scale production while maintaining cost-effectiveness and environmental sustainability.

Future Perspectives:

One-Pot and Multicomponent Reactions: Designing one-pot synthesis protocols that minimize intermediate isolation steps will be a key goal to improve efficiency and reduce waste. nih.gov